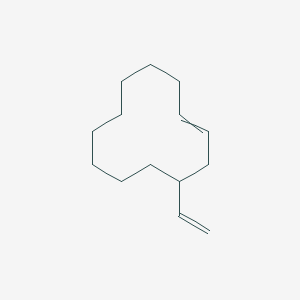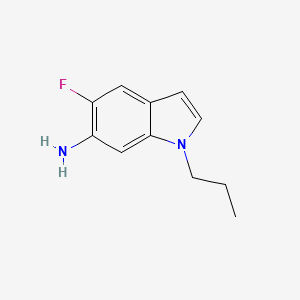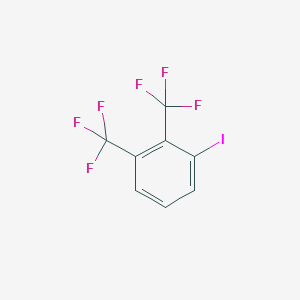
4-Ethenylcyclododec-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethenylcyclododec-1-ene: is an organic compound characterized by a twelve-membered carbon ring with a double bond and an ethenyl group attached to the ring. This compound belongs to the class of cycloalkenes, which are cyclic hydrocarbons containing one or more carbon-carbon double bonds. The presence of the ethenyl group and the double bond within the ring structure imparts unique chemical properties to this compound, making it a subject of interest in various fields of research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethenylcyclododec-1-ene can be achieved through several methods, including cycloaddition reactions. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene ring, which can then be further modified to introduce the ethenyl group . Another method involves the ring-closing metathesis (RCM) reaction, where a linear diene undergoes cyclization to form the desired cycloalkene .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloaddition reactions using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as Grubbs’ catalyst in RCM reactions, is common to facilitate the cyclization process . Additionally, purification techniques like distillation and chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions: 4-Ethenylcyclododec-1-ene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)
Reduction: Hydrogen gas (H₂) with Pd/C catalyst
Substitution: Bromine (Br₂), hydrogen halides (HCl, HBr)
Major Products:
Oxidation: Epoxides, diols
Reduction: Cyclododecane
Substitution: Halogenated cyclododecenes
Scientific Research Applications
4-Ethenylcyclododec-1-ene finds applications in various scientific research fields, including:
Mechanism of Action
The mechanism of action of 4-Ethenylcyclododec-1-ene in chemical reactions involves the interaction of its double bond and ethenyl group with various reagents. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking electrophilic species to form addition products . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Cyclododecene: A similar cycloalkene with a twelve-membered ring but without the ethenyl group.
Cyclooctene: An eight-membered ring cycloalkene with similar reactivity but different ring strain and stability.
Cyclohexene: A six-membered ring cycloalkene with different physical and chemical properties due to its smaller ring size.
Uniqueness: 4-Ethenylcyclododec-1-ene is unique due to its larger ring size and the presence of the ethenyl group, which imparts distinct reactivity and potential for functionalization compared to smaller cycloalkenes. Its larger ring size reduces ring strain, making it more stable and versatile in various chemical reactions .
Properties
CAS No. |
113281-35-9 |
|---|---|
Molecular Formula |
C14H24 |
Molecular Weight |
192.34 g/mol |
IUPAC Name |
4-ethenylcyclododecene |
InChI |
InChI=1S/C14H24/c1-2-14-12-10-8-6-4-3-5-7-9-11-13-14/h2,8,10,14H,1,3-7,9,11-13H2 |
InChI Key |
OEPDAAGQKSPQFI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CCCCCCCCC=CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(4-Hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione](/img/structure/B14293050.png)
![N,N-Dimethyl-4-[(E)-(2-methyl-1H-benzimidazol-6-yl)diazenyl]aniline](/img/structure/B14293054.png)







![1-Chloro-7-oxo-7lambda~5~-[1,4]benzoxazino[2,3-b]phenoxazine](/img/structure/B14293116.png)
![3-(3-Phenyl-1H-pyrazol-1-yl)-1H-1lambda~6~-thieno[3,4-d][1,2]thiazole-1,1-dione](/img/structure/B14293129.png)


